molecular formula C18H10N4S B2589398 (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile CAS No. 924821-52-3

(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile

Cat. No. B2589398
CAS RN: 924821-52-3
M. Wt: 314.37
InChI Key: LPPRBIMFEWDVKL-JLHYYAGUSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemosensor Development

Research has shown the development of novel benzimidazoles and benzimidazo[1,2-a]quinolines, including acrylonitrile derivatives, as potential chemosensors for different cations. These compounds have been characterized by various spectroscopic techniques and demonstrated selectivity towards certain cations, suggesting their application in detecting and measuring specific metal ions (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Anticancer Activities

Studies have synthesized and evaluated novel 2-(benzo[d]thiazol-2-yl) derivatives for their in vitro antiproliferative activities against various human cancer cell lines. Certain compounds in this series exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Reis et al., 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions represents a significant development in the efficient and environmentally friendly synthesis of these compounds. This method offers short reaction times and moderate yields, which is advantageous for the large-scale production of these compounds (Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011).

Crystal Structure Analysis

The crystal structure and synthesis of benzimidazole substituted acrylonitriles, including benzoannulated cyclic benzimidazole analogues, have been a focus of research due to their potential as antitumor drugs. Understanding the crystal structures of these compounds is crucial for their application in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Synthesis of Heteroarylacrylonitriles as Inhibitors

(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been identified as a new class of selective inhibitors of acetylcholinesterase, with potential implications in the treatment of diseases like Alzheimer's. These compounds have shown promising inhibitory activity in laboratory settings (de la Torre et al., 2012).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-quinoxalin-5-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4S/c19-11-13(18-22-14-5-1-2-7-16(14)23-18)10-12-4-3-6-15-17(12)21-9-8-20-15/h1-10H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRBIMFEWDVKL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C4C(=CC=C3)N=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile

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